molecular formula C11H10ClNO2 B12281463 3-(4-chloro-1H-indol-3-yl)propanoic acid

3-(4-chloro-1H-indol-3-yl)propanoic acid

Katalognummer: B12281463
Molekulargewicht: 223.65 g/mol
InChI-Schlüssel: PAXWJSPBZACTSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chloro-3-indolyl)propanoic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

The synthesis of 3-(4-Chloro-3-indolyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroindole and propanoic acid derivatives.

    Reaction Conditions: The key step involves the formation of the indole ring, which can be achieved through Fischer indole synthesis.

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

3-(4-Chloro-3-indolyl)propanoic acid undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 3-(4-Chloro-3-indolyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.

    Pathways Involved: The compound can influence pathways related to cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

3-(4-Chloro-3-indolyl)propanoic acid can be compared with other similar indole derivatives:

    Indole-3-acetic Acid: A naturally occurring plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables, it has anticancer properties.

    Indole-3-butyric Acid: Another plant hormone used to promote root growth.

Eigenschaften

Molekularformel

C11H10ClNO2

Molekulargewicht

223.65 g/mol

IUPAC-Name

3-(4-chloro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H10ClNO2/c12-8-2-1-3-9-11(8)7(6-13-9)4-5-10(14)15/h1-3,6,13H,4-5H2,(H,14,15)

InChI-Schlüssel

PAXWJSPBZACTSD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.